molecular formula C17H15N3OS B2588839 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 873857-02-4

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2588839
CAS No.: 873857-02-4
M. Wt: 309.39
InChI Key: CJWBGSPTGFEUTI-UHFFFAOYSA-N
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Description

The compound “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a fusion of benzene and thiazole . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis pathway for “this compound” is not mentioned in the retrieved papers.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . The specific molecular structure of “this compound” is not provided in the retrieved papers.


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions due to the presence of reactive sites in the benzothiazole moiety . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of New Pyridine Derivatives : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, including compounds similar to “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone”. These compounds exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Crystal Structure and DFT Study

  • Crystal Structure Analysis : Huang et al. (2021) conducted a study on similar compounds involving crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT). This research provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).

Novel Synthesis Techniques

  • Novel Synthesis of Bicycles with Fused Rings : Katritzky, Singh, and Bobrov (2004) reported the synthesis of novel compounds with structures similar to “this compound” using benzotriazol-1-yl(1H-pyrrol-2-yl)methanone. This research contributes to the development of new synthesis methods for complex heterocyclic compounds (Katritzky, Singh, & Bobrov, 2004).

Antibacterial Screening

  • Synthesis and Antibacterial Screening of Novel Compounds : A study by Landage, Thube, and Karale (2019) involved the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives. These compounds were characterized for their antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Landage, Thube, & Karale, 2019).

Functionalized Frameworks

  • Synthesis of Highly Functionalized Frameworks : Belveren et al. (2017) explored the synthesis of highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems. This research demonstrates the versatility and efficiency of new reaction protocols, contributing to the development of bisheterocyclic molecules with potential biological applications (Belveren et al., 2017).

Anticonvulsant Agents

  • Design and Synthesis of Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of novel compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives, and evaluated their anticonvulsant activities. This research contributes to the development of new sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their chemical structure and the biological target. Some benzothiazole derivatives have been found to exhibit anti-tubercular activity . The specific mechanism of action of “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is not provided in the retrieved papers.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their specific chemical structure. Some benzothiazole derivatives are classified as hazardous substances . The specific safety and hazards of “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone” are not mentioned in the retrieved papers.

Future Directions

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on the design and synthesis of new benzothiazole derivatives with enhanced biological activity and improved safety profiles .

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(20-10-3-4-11-20)12-6-5-9-18-15(12)16-19-13-7-1-2-8-14(13)22-16/h1-2,5-9H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWBGSPTGFEUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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